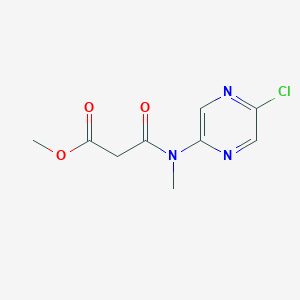

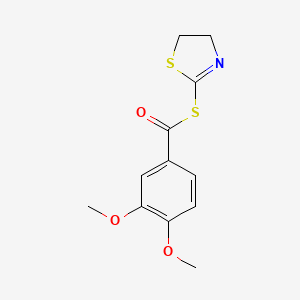

![molecular formula C12H15N5O2S B2768195 6-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶 CAS No. 1706191-38-9](/img/structure/B2768195.png)

6-((1,3,5-三甲基-1H-吡唑-4-基)磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

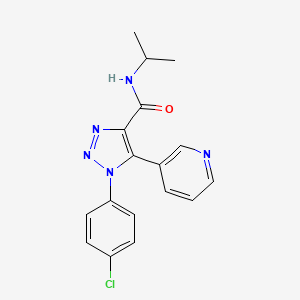

The compound “6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is substituted with three methyl groups and a sulfonyl group . The sulfonyl group is further connected to a dihydro-pyrrolo[3,4-d]pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring, being aromatic, would contribute to the stability of the molecule . The sulfonyl group would likely have a strong influence on the reactivity of the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. The presence of the sulfonyl group could make the compound susceptible to reactions such as sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact arrangement of its atoms and the nature of its functional groups. For instance, the presence of the sulfonyl group could influence its solubility in different solvents .科学研究应用

杂环磺酰胺和磺酰氟化物合成

该化合物在合成杂环磺酰氯、磺酰氟化物和磺酰胺方面至关重要。硫功能化的氨基丙烯醛衍生物促进了这些化合物的有效和选择性合成,包括吡唑-4-磺酰胺。此过程通过 3 步并行药物化学 (PMC) 协议展示了试剂的效用,可快速获得杂环磺酰氟化物,例如嘧啶和吡啶,突出了与相应磺酰氯的化学稳定性挑战 (Tucker, Chenard, & Young, 2015)。

抗菌活性

已经合成了一系列含有苯磺酰部分的新型吡唑并[1,5-a]嘧啶环系统,并表现出显着的抗菌活性。这些化合物通过一锅反应策略合成,结合了苯磺酰和其他砜基,对细菌和真菌表现出不同程度的有效性。具有一个砜基的衍生物比具有两个砜基的衍生物表现出更强的活性,这挑战了更多砜基会产生更高功效的预期 (Alsaedi, Farghaly, & Shaaban, 2019)。

核糖核苷酸的生物活性与合成

该化合物还用于合成 3,4,6-三取代吡唑并[3,4-d]嘧啶核糖核苷酸,这些核糖核苷酸经过制备并测试了其生物活性。其合成中使用的高温糖基化过程导致了在体外对麻疹表现出显着活性的化合物,并对 L1210 和 P388 白血病表现出中等的抗肿瘤活性,证明了其在治疗应用中的潜力 (Petrie et al., 1985)。

血清素 5-HT(6) 受体拮抗剂

对 5,7-二取代(3-芳基磺酰基-吡唑并[1,5-a]嘧啶)的研究揭示了它们作为有效的血清素 5-HT(6) 受体(5-HT(6)R)拮抗剂的潜力。已经探索了结构修饰和正离子化基团并入嘧啶环以增强其阻断效力,而不会显着影响其选择性或 ADME 特性。这项研究为设计新的配体以改变 5HT(6)R 配体的特性提供了见解 (Ivachtchenko et al., 2011)。

新型螺环和杂环化合物合成

该化合物促进了具有潜在药理应用的新型螺环和杂环化合物的合成。例如,螺[吲哚-3,8'-吡喃[2,3-d][1,3,4]噻二唑并[3,2-a]嘧啶衍生物是通过有机碱催化的三组分反应合成的,展示了该化合物在创建具有潜在药用价值的不同化学结构方面的多功能性 (Hosseini et al., 2021)。

未来方向

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt the cell cycle, preventing the proliferation of cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents CDK2 from carrying out its normal function in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption of the cell cycle can lead to cell cycle arrest, preventing the cell from dividing and proliferating . The downstream effects of this disruption can include apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth . In particular, the compound has shown potent cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be effective in treating certain types of cancer .

属性

IUPAC Name |

6-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-8-12(9(2)16(3)15-8)20(18,19)17-5-10-4-13-7-14-11(10)6-17/h4,7H,5-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMZWDPDMNNFLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

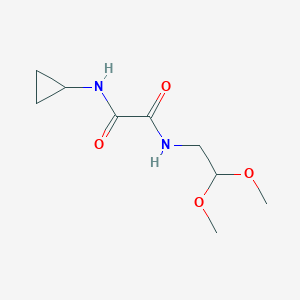

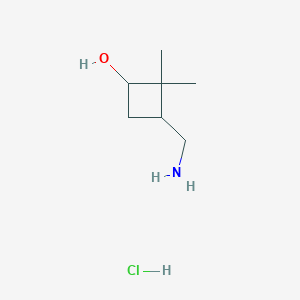

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)

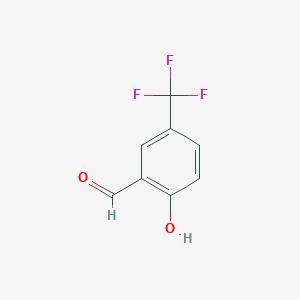

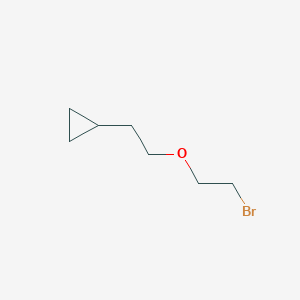

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)

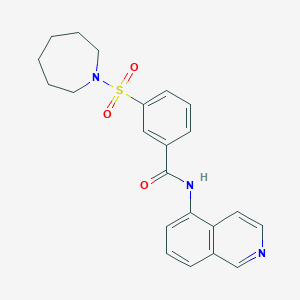

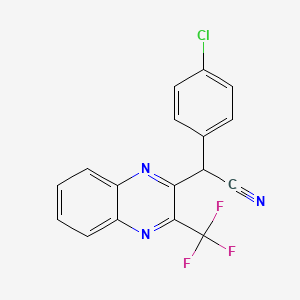

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2768134.png)